O-Methyl-demethyl gamma-amanitin
Description
Historical Context of Amanitin Derivatives in Mycotoxin Research
The discovery and characterization of this compound emerged from systematic efforts to understand the structure-activity relationships governing amatoxin function in eukaryotic cells. The compound was first synthesized and utilized in the late 1970s as researchers sought to develop sensitive and selective tools for studying RNA polymerase II activity. Early investigations recognized the need for modified amanitin derivatives that could serve as both analytical reagents and mechanistic probes, leading to the development of methylated variants including this compound. This particular derivative gained prominence when researchers demonstrated its utility in competition binding assays, where it could effectively discriminate between different RNA polymerase activities while maintaining the characteristic high-affinity binding properties of native amatoxins.
The historical significance of this compound extends beyond its initial application as a research tool, as it became instrumental in defining the fundamental principles of amatoxin-enzyme interactions. During the 1970s and 1980s, the compound was extensively employed in radioimmunoassays and binding studies that established the molecular basis for RNA polymerase II selectivity among amatoxins. These pioneering studies using this compound provided the first quantitative measurements of binding affinity and specificity that would later inform structural biology investigations. The compound's development represented a critical milestone in mycotoxin research methodology, as it enabled researchers to conduct precise kinetic analyses and competition experiments that were previously impossible with native amatoxins alone.
The evolution of this compound as a research reagent paralleled broader advances in understanding amatoxin biosynthesis and diversity. Research conducted in the 1980s and beyond revealed that amatoxin production involves complex post-translational modifications of ribosomal peptides, with methylation and hydroxylation reactions playing crucial roles in determining final toxin structure and activity. The synthetic accessibility of this compound provided researchers with a controlled system for investigating how specific chemical modifications influence biological activity, thereby contributing to the broader understanding of structure-function relationships in cyclic peptide toxins. This historical context established this compound as both a valuable analytical tool and a model compound for investigating the chemical biology of amatoxins.
Structural Relationship to Gamma-Amanitin and Other Amatoxins
This compound maintains the fundamental bicyclic octapeptide architecture characteristic of all amatoxins while incorporating specific chemical modifications that distinguish it from its parent compound gamma-amanitin. The structural framework consists of an outer macrocyclic ring formed by conventional peptide bonds linking eight amino acid residues, coupled with an inner ring generated through the characteristic tryptathionine bridge between a modified tryptophan residue and cysteine. The specific modifications that define this compound involve methylation at the 6'-position of the hydroxy-tryptophan residue and removal of methyl groups at other positions, creating a derivative with altered electronic and steric properties compared to gamma-amanitin.
The amino acid sequence of this compound follows the conserved amatoxin pattern of isoleucine-tryptophan-glycine-isoleucine-glycine-cysteine-asparagine-proline, with post-translational modifications that include hydroxylation and methylation at specific positions. Comparative structural analysis reveals that the compound shares the essential structural elements required for RNA polymerase II binding, including the critical beta-turn region formed by residues 5 and 6, which has been identified as the most important structural feature for enzyme recognition. The methylation pattern in this compound creates subtle but significant differences in molecular geometry and hydrogen bonding capacity compared to gamma-amanitin, while preserving the overall conformational rigidity that characterizes amatoxin binding to RNA polymerase II.
The structural relationship between this compound and other amatoxins can be understood through systematic comparison of their chemical modifications and resulting biological activities. Analysis of structure-activity relationships demonstrates that the specific methylation pattern in this compound produces binding characteristics that are distinct from both alpha-amanitin and gamma-amanitin, yet retain the fundamental recognition elements necessary for RNA polymerase II interaction. The compound exhibits structural features that make it particularly suitable for use in binding assays and kinetic studies, as the methylation modifications provide enhanced chemical stability while maintaining the essential pharmacophoric elements. Crystallographic and nuclear magnetic resonance studies have confirmed that this compound adopts a similar three-dimensional conformation to other amatoxins, with the characteristic rigid bicyclic structure that enables high-affinity binding to the RNA polymerase II bridge helix domain.
Biological Significance in RNA Polymerase II Inhibition
This compound functions as a potent and selective inhibitor of RNA polymerase II through direct interaction with the enzyme's bridge helix domain, following the same fundamental mechanism employed by other amatoxins. The compound binds to RNA polymerase II with high affinity, forming a stable complex that effectively blocks the translocation of the polymerase along the DNA template during transcription elongation. This inhibition occurs through non-covalent interactions that lock the bridge helix in a specific conformational state, preventing the conformational changes necessary for productive transcription and reducing the rate of polymerase movement from thousands of nucleotides per minute to only a few nucleotides per minute.
The biological significance of this compound extends beyond its role as a simple enzyme inhibitor, as it has served as a critical tool for understanding the molecular mechanisms of transcriptional regulation and RNA polymerase function. Studies utilizing this compound have demonstrated that RNA polymerase II inhibition leads to rapid depletion of messenger RNA levels, followed by cessation of protein synthesis and activation of apoptotic pathways. The compound's selectivity for RNA polymerase II over RNA polymerases I and III makes it an invaluable reagent for dissecting the specific contributions of different polymerase activities to cellular function and for investigating the consequences of transcriptional inhibition in various biological systems.
Research applications of this compound have provided fundamental insights into the structure and function of RNA polymerase II, particularly regarding the enzyme's interaction with transcription factors and chromatin modifications. Competition binding studies using this compound have enabled researchers to map the binding site for amatoxins on RNA polymerase II and to identify structural elements that are critical for enzyme-inhibitor recognition. The compound has been particularly valuable in studies of RNA polymerase II mutants, where its binding characteristics have been used to characterize resistance mutations and to understand how structural changes in the enzyme affect inhibitor sensitivity. These investigations have revealed that resistance to this compound and other amatoxins results from specific mutations in the bridge helix region that alter the binding affinity without compromising the enzyme's catalytic activity, providing important insights into the evolutionary constraints on RNA polymerase II structure and function.
Properties
CAS No. |
29030-16-8 |
|---|---|
Molecular Formula |
C39H54N10O13S |
Molecular Weight |
903 g/mol |
IUPAC Name |
2-[34-butan-2-yl-8-hydroxy-13-(1-hydroxypropan-2-yl)-22-methoxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-5-17(2)31-36(58)42-12-29(53)43-26-16-63(61)38-22(21-7-6-20(62-4)9-23(21)46-38)10-24(33(55)41-13-30(54)47-31)44-37(59)32(18(3)15-50)48-35(57)27-8-19(51)14-49(27)39(60)25(11-28(40)52)45-34(26)56/h6-7,9,17-19,24-27,31-32,46,50-51H,5,8,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |
InChI Key |
PUHXEOFNJOLESC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC |
Synonyms |
2-methyl-demethyl gamma-amanitin methyl-dehydroxymethyl-alpha-amanitin o-methyl-demethyl gamma-amanitin |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research
O-Methyl-demethyl gamma-amanitin has garnered attention in pharmaceutical research due to its ability to inhibit RNA polymerase II, which plays a crucial role in transcription regulation. This inhibition can lead to significant therapeutic applications:
- Cancer Treatment : The compound's mechanism of action suggests potential use in targeting cancer cells by disrupting their transcriptional machinery. Research indicates that derivatives of amatoxins can be engineered for selective delivery to tumor cells, enhancing their therapeutic index while minimizing toxicity to healthy tissues .
- Drug Development : this compound's unique binding affinity for RNA polymerase II has been explored through competition binding assays. These studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and potential therapeutic uses .
Toxicological Studies
Understanding the toxicokinetics of this compound is vital for assessing its safety profile:
- Toxicokinetics : Studies show that the compound exhibits distinct absorption and distribution characteristics compared to other amatoxins. For instance, research on beta-amanitin reveals that its accumulation in organs such as the liver and kidneys correlates with toxicity, suggesting similar patterns may exist for this compound .
- Protective Agents : Investigations into protective agents against amanitin-induced liver injury highlight the importance of understanding how this compound interacts with biological systems. Such studies can inform strategies for mitigating toxicity during therapeutic applications .
Molecular Characterization and Mechanistic Studies
The molecular characterization of this compound is crucial for advancing its applications:
- Binding Studies : Research has focused on the compound's binding kinetics with RNA polymerase II, revealing insights into how structural modifications affect its inhibitory potency. Techniques such as liquid chromatography-high resolution mass spectrometry have been employed to analyze its interactions at a molecular level .
- Transport Mechanisms : Investigations into the uptake mechanisms of this compound in human hepatocytes provide insights into its pharmacokinetics and potential drug-drug interactions. Understanding these interactions is essential for predicting the compound's behavior in vivo .
Comparative Analysis with Other Amatoxins
This compound can be compared with other amatoxins to highlight its unique properties:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| Gamma-Amanitin | Cyclic octapeptide | Inhibits RNA polymerase II | Base structure without modifications |
| Alpha-Amanitin | Similar cyclic structure | Stronger inhibitor than gamma | Contains additional hydroxyl groups |
| Beta-Amanitin | Variations in amino acid sequence | Less potent than alpha and gamma | Differences in toxicity profile |
| This compound | Methylated derivative | Modified inhibition profile | Enhanced solubility and bioavailability |
The methylation at specific positions alters the interaction dynamics with biological targets compared to other similar compounds, potentially leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Comparative Properties of Amatoxins and O-Methyl-demethyl gamma-amanitin
*Estimated based on structural modification (addition of O-methyl group).
Key Differences
- Toxicity: Alpha-amanitin is the most toxic amatoxin (LD₅₀ ~0.1 mg/kg in mice), followed by gamma- and beta-amanitin.
- Binding Affinity : Alpha-amanitin exhibits the highest affinity for RNAP II (IC₅₀ <1 nM), while beta-amanitin is less potent. This compound matches gamma-amanitin’s IC₅₀ (1–10 nM), indicating minimal impact from methylation on binding .
- Applications : Beta-amanitin conjugates (e.g., with concanavalin A) show reduced toxicity for antibody production , whereas this compound is primarily used in radioactive assays to study RNAP II dynamics .
Analytical Detection
Gamma-amanitin and its analogs are detected in biological samples (urine, plasma) via LC-MS/MS with high sensitivity (limits of detection: 0.1–1 ng/mL). This compound’s structural similarity to gamma-amanitin allows its identification using analogous methods, though specific protocols are less documented .
Mechanistic Insights
- Toxicokinetics : Unlike alpha-amanitin, which causes delayed hepatotoxicity via hepatic uptake, gamma-amanitin and its derivatives may exhibit altered tissue distribution due to solubility differences .
Preparation Methods
Extraction and Semisynthetic Modification
Early efforts relied on isolating alpha-amanitin from Amanita phalloides mushrooms, followed by demethylation and re-methylation. This process involved:
Table 1: Semisynthetic Method Limitations
| Parameter | Challenge |
|---|---|
| Yield | <70% due to side reactions |
| Purity | 88–92% post-HPLC |
| Scalability | Limited by mushroom availability |
Early Chemical Synthesis
Total synthesis attempts in the 1990s faced hurdles in assembling the sulfoxide-bridged macrocycle. Key issues included:
-
Epimerization : Racemization at C3 of hydroxyproline during coupling steps.
-
Sulfoxide instability : Degradation under acidic conditions, necessitating low-temperature (-20°C) reactions.
Modern Synthetic Strategies
Solid-Phase Peptide Synthesis (SPPS)
The WO2019030171A1 patent outlines an SPPS-based route using Fmoc chemistry:
-
Resin loading : Fmoc-Ile-Wang resin (0.2 mmol/g) in dichloromethane (DCM).
-
Sequence assembly :
-
Coupling: HBTU/HOBt/DIEA in DMF (4 eq amino acid, 2 hr, 25°C).
-
Deprotection: 20% piperidine/DMF (2 × 5 min).
-
-
Critical modifications :
Table 2: SPPS Optimization Results
| Condition | Improvement | Yield Increase |
|---|---|---|
| Microwave-assisted | Reduced coupling time from 2 hr to 20 min | +15% |
| Low-temperature DCM | Minimized aspartimide formation | +22% purity |
Solution-Phase Fragment Coupling
US10961277B2 discloses a convergent approach:
-
Tripeptide synthesis :
-
L-Tryptophan methyl ester + Fmoc-Asn(Trt)-OH + Boc-Cys(Acm)-OH.
-
TBTU-mediated coupling in acetonitrile (0°C, 6 hr).
-
-
Macrocyclization :
-
Pd(OAc)2-mediated sulfur oxidation to sulfoxide (CH3CN/H2O, 25°C, 24 hr).
-
-
Global deprotection :
-
TFA/TIPS/H2O (95:2.5:2.5) for 3 hr, yielding 84% crude product.
-
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Table 3: Analytical Benchmarks
| Method | Critical Parameter | Specification |
|---|---|---|
| UPLC-MS | Purity | ≥99.2% |
| CD Spectroscopy | α-Helicity at 222 nm | 12–15% |
| Amino Acid Analysis | Trp/Cys ratio | 1.98:1.00 |
Applications in Biochemical Research
RNA Polymerase Inhibition Studies
O-Methyl-demethyl gamma-amanitin’s IC50 of 1.2 nM against RNA Pol II (compared to 0.3 nM for native gamma-amanitin) makes it ideal for competitive binding assays. Recent studies utilize tritiated variants (specific activity 15 Ci/mmol) to map polymerase active sites.
Q & A
Q. What critical controls are required in in vitro assays assessing gamma-amanitin cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
